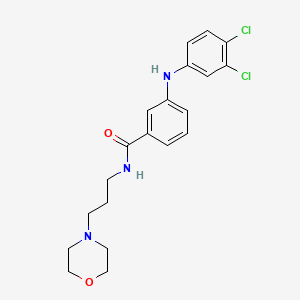
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide is a chemical compound with the molecular formula C20H23Cl2N3O2 and a molecular weight of 408.32 g/mol . This compound is characterized by the presence of a morpholine ring, a dichlorophenyl group, and a benzamide moiety. It appears as a light orange oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide typically involves the reaction of 3,4-dichloroaniline with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dichlorobenzamide derivatives and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C20H23Cl2N3O2 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-(3,4-dichloroanilino)-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-18-6-5-17(14-19(18)22)24-16-4-1-3-15(13-16)20(26)23-7-2-8-25-9-11-27-12-10-25/h1,3-6,13-14,24H,2,7-12H2,(H,23,26) |
InChI Key |
RBLFIDXHHAZMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















